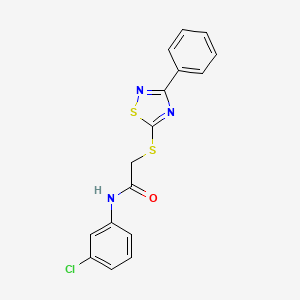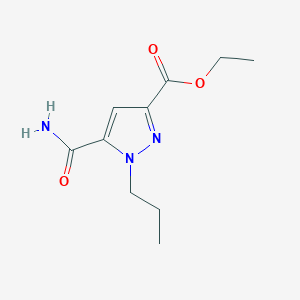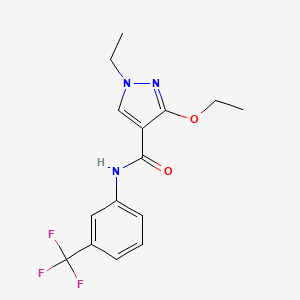
6-Bromo-4-(difluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-4-(difluoromethyl)isoquinoline” is a compound that incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . It has been used in the synthesis of kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline. These two compounds are mixed and refluxed for 16 hours, followed by the addition of Hünig’s base. The resulting mixture is then purified to afford the title compound .Molecular Structure Analysis
The small molecule crystal structure of this compound has been solved, which revealed that the difluoromethyl group was disordered within the packing arrangement. There is also a 126.08 (7)° out of plane character between the respective ring systems within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in the synthesis of kinase inhibitors. The difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif is a key feature in these reactions .Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C10H6BrF2NO, and its molecular weight is 274.06 . It is a solid with a melting point of 101-106 °C .Mechanism of Action
While the specific mechanism of action of “6-Bromo-4-(difluoromethyl)isoquinoline” is not mentioned in the papers retrieved, it is known that the 4-anilinoquinoline scaffold, to which this compound belongs, has been shown to modulate kinome promiscuity . This suggests that it may have potential applications in the development of kinase inhibitors.
Safety and Hazards
properties
IUPAC Name |
6-bromo-4-(difluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c11-7-2-1-6-4-14-5-9(10(12)13)8(6)3-7/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYRHLVVHDRLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2779477.png)
![1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2779478.png)
![4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2779482.png)


![Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779488.png)

![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)
![3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2779493.png)
![(5-Fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2779494.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)
![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2779497.png)
